N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine
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Overview
Description
N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine is an organic compound characterized by the presence of a chlorophenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine typically involves the reaction of 4-chloroaniline with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-Chlorophenyl)-N2,N2-dimethylpropane-1,3-diamine
- N1-(4-Chlorophenyl)-N2,N2-diethylpropane-1,3-diamine
- N1-(4-Chlorophenyl)-N2,N2-dimethylbutane-1,4-diamine
Uniqueness
N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group with an ethane-1,2-diamine backbone makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
74487-97-1 |
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Molecular Formula |
C10H15ClN2 |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H15ClN2/c1-13(2)8-7-12-10-5-3-9(11)4-6-10/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
RNENHAOXYQGUJX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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